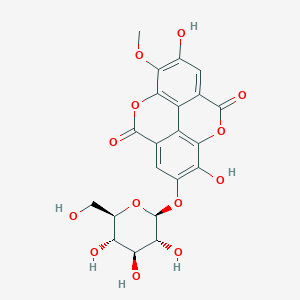![molecular formula C10H14F3NO4 B12092889 2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B12092889.png)
2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-{[(terc-butóxilo)carbonil]amino}-3-(trifluorometil)ciclopropano-1-carboxílico es un compuesto de interés en química orgánica debido a su estructura única y aplicaciones potenciales. Este compuesto presenta un anillo ciclopropano sustituido con un grupo trifluorometilo y un grupo amino protegido con terc-butóxicarbonilo (Boc). La presencia de estos grupos funcionales imparte propiedades químicas y reactividad distintas a la molécula.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-{[(terc-butóxilo)carbonil]amino}-3-(trifluorometil)ciclopropano-1-carboxílico generalmente implica múltiples pasos. Un método común comienza con la preparación del monoéster etílico del ácido 1,1-ciclopropanodicarboxílico. Este intermedio luego se hace reaccionar con azida de difenilfosforilo (DPPA) y trietilamina en un solvente como acetato de metilo. La mezcla de reacción se agita a temperatura ambiente durante varias horas y luego se calienta a reflujo. Después de la finalización, el producto se extrae y purifica para obtener el compuesto deseado .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, sistemas de purificación automatizados y medidas estrictas de control de calidad para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-{[(terc-butóxilo)carbonil]amino}-3-(trifluorometil)ciclopropano-1-carboxílico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden usar para eliminar el grupo protector Boc, revelando el grupo amino libre.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según la transformación deseada, pero a menudo implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir aminas. Las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, lo que lleva a derivados diversos del compuesto original.
Aplicaciones Científicas De Investigación
El ácido 2-{[(terc-butóxilo)carbonil]amino}-3-(trifluorometil)ciclopropano-1-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos.
Biología: Los derivados del compuesto se estudian por sus posibles actividades biológicas, incluida la inhibición enzimática y la unión a receptores.
Medicina: Se está investigando para explorar su uso en el desarrollo de fármacos, particularmente para atacar vías moleculares específicas.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción del ácido 2-{[(terc-butóxilo)carbonil]amino}-3-(trifluorometil)ciclopropano-1-carboxílico implica su interacción con objetivos moleculares como enzimas y receptores. El grupo trifluorometilo puede mejorar la afinidad de unión y la especificidad, mientras que el grupo amino protegido con Boc se puede desproteger selectivamente para revelar la amina activa. Esto permite modificaciones e interacciones dirigidas con moléculas biológicas, influyendo en varias vías y procesos.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-{[(terc-butóxilo)carbonil]amino}adamantano-2-carboxílico: Similar en estructura pero con un anillo adamantano en lugar de un anillo ciclopropano.
Ácido 2-{[(terc-butóxilo)carbonil]amino}metil-1,3-tiazol-5-carboxílico: Contiene un anillo de tiazol, ofreciendo diferente reactividad y aplicaciones.
2-{[(terc-butóxilo)carbonil]amino}ciclopropano-1-carboxilato de etilo: Un derivado de éster con reactividad similar pero diferentes propiedades físicas.
Singularidad
La singularidad del ácido 2-{[(terc-butóxilo)carbonil]amino}-3-(trifluorometil)ciclopropano-1-carboxílico radica en su combinación de un grupo trifluorometilo y un anillo ciclopropano, lo que imparte propiedades químicas y reactividad distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones sintéticas y de investigación, ofreciendo versatilidad y potencial para la innovación.
Propiedades
Fórmula molecular |
C10H14F3NO4 |
|---|---|
Peso molecular |
269.22 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H14F3NO4/c1-9(2,3)18-8(17)14-6-4(7(15)16)5(6)10(11,12)13/h4-6H,1-3H3,(H,14,17)(H,15,16) |
Clave InChI |
KBRGTGJXOCZAAF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1C(C1C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



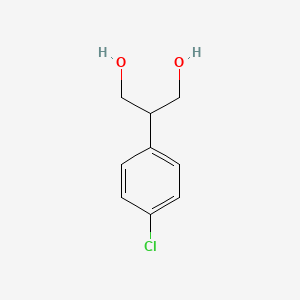




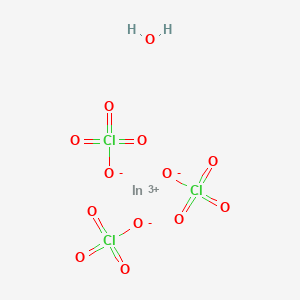

![(4-Methylpentan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12092869.png)
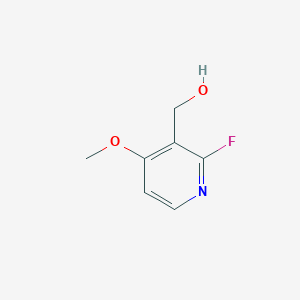
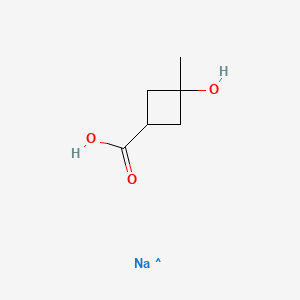
![[2-(3-Bromopropoxy)ethyl]benzene](/img/structure/B12092882.png)
![2-[4-(Difluoromethoxy)phenyl]pyrrolidine](/img/structure/B12092884.png)
